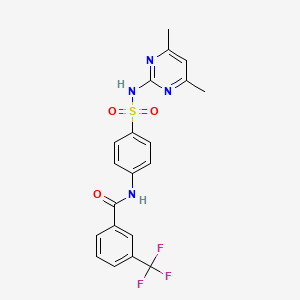
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C16H16N4O5S . It has a molecular weight of 376.39 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.39 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Fluorescence Binding Studies
A study by Meng et al. (2012) explored the synthesis of derivatives including one similar to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide. They investigated the interactions of these compounds with bovine serum albumin through fluorescence and UV–vis spectral studies, providing insights into the binding dynamics and conformational changes in proteins (Meng et al., 2012).
Biological Activity in Analgesic and Anti-inflammatory Applications
Gein et al. (2018) studied compounds obtained by reacting methyl aroylpyruvates with a similar pyrimidine derivative, focusing on their analgesic and anti-inflammatory activities. This highlights a potential application in pain relief and inflammation management (Gein et al., 2018).
Antimicrobial Activity
Another study by Gein et al. (2020) synthesized derivatives for examining their antimicrobial activity. This research suggests potential use in combating microbial infections (Gein et al., 2020).
Application in Quality Control of Pharmaceuticals
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for substances related to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide. This indicates its relevance in pharmaceutical quality control processes (Ye et al., 2012).
Mitosis Inhibition in Plant Cells
Merlin et al. (1987) discovered that certain benzamide derivatives, like the one , can inhibit mitosis in plant cells. This finding could be significant for agricultural and botanical studies (Merlin et al., 1987).
Anti-Tubercular Scaffold Development
Nimbalkar et al. (2018) synthesized benzamide derivatives for testing against Mycobacterium tuberculosis. This underscores its potential in developing treatments for tuberculosis (Nimbalkar et al., 2018).
Histone Deacetylase Inhibition for Cancer Therapy
Zhou et al. (2008) highlighted the role of a similar compound in inhibiting histone deacetylases, a vital target in cancer treatment (Zhou et al., 2008).
Antiviral Activity Against Orthopoxvirus
Selvam et al. (2006) tested derivatives for their effectiveness against vaccinia and cowpox virus, indicating a potential role in antiviral therapies (Selvam et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c1-12-10-13(2)25-19(24-12)27-31(29,30)17-8-6-16(7-9-17)26-18(28)14-4-3-5-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,26,28)(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLJDZAWZJJBOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

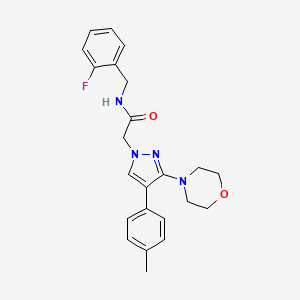
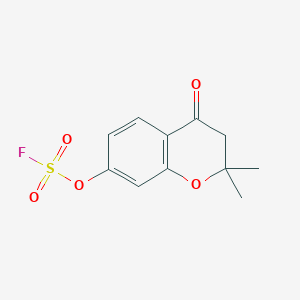
![2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395624.png)
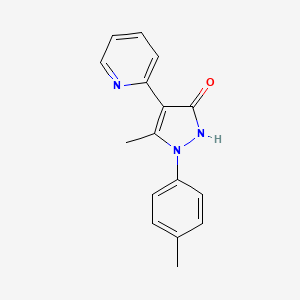
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2395628.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2395633.png)
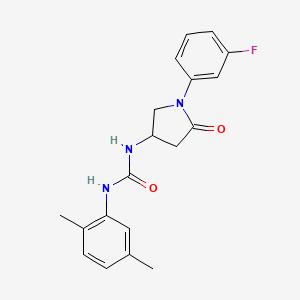


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2395637.png)
![2,4-dichloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2395638.png)

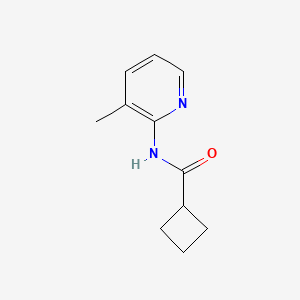
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395641.png)